Fructo-oligosaccharide DP11 chemical structure and properties
Fructo-oligosaccharide DP11 chemical structure and properties
An In-Depth Technical Guide to Fructo-oligosaccharide (FOS) DP11: From Molecular Structure to Biological Function
Introduction: The Significance of Chain Length in Prebiotics
Fructo-oligosaccharides (FOS) are a class of non-digestible carbohydrates widely recognized for their prebiotic properties.[1][2] These molecules consist of fructose units linked by β-(2→1) glycosidic bonds, typically with a terminal glucose unit.[3] The number of fructose units, known as the Degree of Polymerization (DP), is a critical determinant of the molecule's physicochemical and biological properties. While commercial FOS preparations are often mixtures of short-chain molecules (DP 2-10), there is growing scientific and pharmaceutical interest in specific, longer-chain FOS, such as FOS with a DP of 11 (DP11).[3][4]
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of FOS DP11. We will delve into its precise chemical structure, methodologies for its synthesis and purification, robust analytical techniques for its characterization, and the mechanisms underpinning its biological activity. The focus is not merely on protocols but on the scientific rationale behind them, providing researchers and drug development professionals with the foundational knowledge to effectively work with this promising prebiotic compound.
Molecular Profile of Fructo-oligosaccharide DP11
A thorough understanding of FOS DP11 begins with its fundamental molecular characteristics. This section outlines its precise chemical structure and key physicochemical properties.
Chemical Structure
Fructo-oligosaccharide DP11, also systematically known as GF10, is a linear oligosaccharide. Its structure consists of a single D-glucosyl unit at the non-reducing end, linked via an α(1→2) bond to a chain of ten D-fructosyl units. These ten fructose monomers are sequentially linked to each other by β-(2→1)-glycosidic bonds.[5] This specific linkage is crucial to its biological function, as human digestive enzymes are unable to hydrolyze these bonds, allowing the molecule to pass undigested to the colon.[3][6]
Structural Visualization
The linear arrangement of the eleven monosaccharide units can be represented to clarify its structure.
Caption: Linear structure of FOS DP11 (GF10).
Physicochemical Properties
The properties of FOS DP11 are summarized below. These are based on direct measurements and extrapolations from data on long-chain fructans.
| Property | Value | Source |
| Systematic Name | GF10 | [5] |
| Molecular Formula | C₆₆H₁₁₂O₅₆ | [5][7] |
| Molecular Weight | ~1801.56 g/mol | [5][7] |
| CAS Number | 137405-36-8 | [5] |
| Appearance | White to light yellow powder | [8] |
| Sweetness | Low (estimated 30-50% of sucrose) | [9] |
| Solubility | Lower solubility in water compared to short-chain FOS | [10] |
| Hygroscopicity | Possesses humectant properties, can retain water | [9] |
| Caloric Value | Low, as it is largely non-digestible | [11] |
| Regulatory Status | FOS are Generally Recognized as Safe (GRAS) by the FDA | [12] |
Synthesis and Purification of High-Purity FOS DP11
The production of FOS is not a trivial synthesis of a single molecule but rather the generation of a complex mixture from which the desired DP11 fraction must be isolated. Enzymatic synthesis is the cornerstone of this process.
Rationale for Enzymatic Synthesis
The industrial production of FOS relies on enzymes with fructosyltransferase (FTase) activity.[13] This biocatalytic approach is preferred for several reasons:
-
Specificity: FTase enzymes specifically create the desired β-(2→1) linkages, avoiding the complex protection and deprotection steps required in chemical synthesis.
-
Mild Conditions: Reactions occur under moderate pH and temperature, preserving the integrity of the carbohydrate products.[2]
-
Efficiency: Using sucrose, an inexpensive and abundant substrate, FTase from microorganisms like Aspergillus spp. can efficiently produce a mixture of FOS.[6]
The core reaction is one of transfructosylation, where the enzyme transfers a fructose unit from a donor molecule (like sucrose or another FOS) to an acceptor, elongating the fructan chain.[10]
Generalized Protocol for Enzymatic FOS Synthesis
This protocol describes the production of a raw FOS mixture rich in various chain lengths. Optimization is critical to maximize the yield of longer-chain FOS.
Objective: To produce a FOS syrup from sucrose using a commercial fructosyltransferase enzyme.
Methodology:
-
Substrate Preparation: Prepare a high-concentration sucrose solution (e.g., 50-60% w/v) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5). High substrate concentration favors transfructosylation over hydrolysis.[13]
-
Temperature Equilibration: Bring the substrate solution to the optimal temperature for the enzyme, typically between 50-60°C.[2][11] This temperature range enhances solubility and reaction rate while minimizing microbial contamination.
-
Enzyme Addition: Add the FTase enzyme preparation (e.g., from Aspergillus niger) at a predetermined activity level (e.g., 5-10 units per gram of sucrose).[2]
-
Incubation: Maintain the reaction at the set temperature with gentle agitation for a period of 8-24 hours. The reaction time is a critical parameter; longer times can lead to the synthesis of higher DP FOS but also to subsequent hydrolysis.[10]
-
Reaction Termination: Inactivate the enzyme by heat treatment (e.g., boiling for 10-15 minutes). This step is crucial to prevent further changes to the product composition.
-
Initial Analysis: The resulting syrup will contain a mixture of FOS (DP2 to DP11+), glucose, fructose, and unreacted sucrose.[13] This mixture requires purification to isolate FOS DP11.
Downstream Purification Strategy
Obtaining pure FOS DP11 from the crude reaction mixture requires a multi-step purification strategy to remove contaminating sugars.[14] A highly effective approach combines microbial and chromatographic techniques. The rationale is to first use microorganisms to selectively consume the simple sugars (glucose, fructose, sucrose), which simplifies the subsequent high-resolution chromatographic separation of the FOS fractions.
Detailed Purification Protocols
Protocol A: Microbial Purification of Crude FOS Syrup Objective: To remove residual monosaccharides and sucrose from the FOS mixture.
Causality: Certain yeast strains, such as Saccharomyces cerevisiae, readily metabolize glucose, fructose, and sucrose but lack the enzymes to break down FOS. This metabolic selectivity allows for their use as a biological purification agent.[14]
Methodology:
-
Culture Preparation: Grow a culture of S. cerevisiae in a standard yeast medium (e.g., YPD) to a high cell density.
-
Syrup Preparation: Dilute the crude FOS syrup from the synthesis step to a total sugar concentration of 10-15% (w/v) and adjust the pH to 4.5-5.0.
-
Inoculation: Inoculate the diluted syrup with the prepared S. cerevisiae culture.
-
Fermentation: Incubate at 30°C with agitation for 12-24 hours. Monitor the depletion of glucose, fructose, and sucrose using HPLC.
-
Cell Removal: Once the simple sugars are consumed, remove the yeast cells by centrifugation followed by sterile filtration (0.22 µm filter). The resulting solution is enriched in FOS.
Protocol B: Chromatographic Fractionation by DP Objective: To separate the FOS-enriched mixture into fractions of specific DP.
Causality: Chromatographic techniques like preparative HPLC or Simulated Moving Bed (SMB) chromatography separate molecules based on their physical properties. For oligosaccharides, size-exclusion or ion-exchange chromatography can effectively resolve molecules with different chain lengths.[14]
Methodology:
-
System: A preparative HPLC system equipped with a refractive index (RI) detector.
-
Column: A column suitable for carbohydrate separation, such as an amino-propyl (NH₂) column or a cation-exchange resin column (e.g., Ca²⁺ form).[14]
-
Mobile Phase: An isocratic mobile phase, typically an acetonitrile/water mixture (e.g., 70:30 v/v) for an NH₂ column.[15]
-
Sample Injection: Inject a concentrated sample of the microbially-purified FOS solution.
-
Elution & Fractionation: Elute the sample. Oligosaccharides will separate based on their degree of polymerization, with shorter chains typically eluting earlier. Collect fractions corresponding to the elution time of a FOS DP11 standard.
-
Pooling and Verification: Pool the collected DP11 fractions and verify their purity using an analytical HPLC method. Lyophilize to obtain a purified powder.
Synthesis and Purification Workflow
Caption: Workflow for FOS DP11 synthesis and purification.
Analytical Characterization
Accurate and validated analytical methods are imperative for confirming the identity and purity of the final FOS DP11 product. The primary challenge lies in resolving structurally similar oligosaccharides.
Recommended Analytical Method: HPLC-RID
High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a robust, reliable, and widely adopted method for the quantification of carbohydrates.[16][17]
Causality: This method separates carbohydrates based on their differential partitioning between the stationary phase (e.g., an amino column) and the mobile phase. The RI detector is a universal detector for carbohydrates that responds to changes in the refractive index of the eluent as the analyte passes through, making it ideal for quantitative analysis without requiring chromophores.[15]
Standard Operating Procedure for HPLC-RID Analysis
Objective: To quantify the purity of FOS DP11 and resolve it from other FOS species.
Methodology:
-
Standard Preparation: Prepare a calibration curve using certified standards of glucose, fructose, sucrose, and available FOS standards (e.g., 1-kestose, nystose) at known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the purified FOS DP11 sample in the mobile phase to a known concentration (e.g., 10 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
HPLC System Configuration:
-
Analysis: Inject 10-20 µL of the prepared sample.
-
Data Interpretation: Identify peaks based on the retention times of the standards. Purity is calculated by determining the area of the FOS DP11 peak as a percentage of the total area of all carbohydrate peaks.
Advanced Characterization Techniques
For higher-resolution separation and definitive structural confirmation, more advanced techniques are employed:
-
HPAEC-PAD: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection offers superior resolution for oligosaccharides, including isomers, but requires specialized equipment.[17][18]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can confirm the molecular weight of the purified fraction, definitively identifying it as DP11.[18]
Biological Activity and Mechanism of Action
The therapeutic and nutraceutical potential of FOS DP11 stems from its behavior as a long-chain prebiotic.
Prebiotic Function: Resistance to Digestion
As previously noted, the β-(2→1) glycosidic bonds in FOS are resistant to hydrolysis by human amylases and brush border enzymes in the stomach and small intestine.[6] This resistance ensures that FOS DP11 arrives in the colon structurally intact, where it becomes a substrate for the resident microbiota.
Colonic Fermentation Dynamics
The degree of polymerization directly influences the rate and location of fermentation within the colon.
-
Slower Fermentation: Compared to short-chain FOS (DP 2-5), which are rapidly fermented in the proximal colon, longer-chain FOS like DP11 are fermented more slowly and steadily.[19][20]
-
Distal Colon Activity: This slower fermentation allows a greater proportion of the FOS DP11 to reach the distal colon, providing a substrate for beneficial bacteria throughout the entire length of the colon.[20]
-
Selective Stimulation: FOS selectively stimulates the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species, which possess the necessary enzymes (β-fructofuranosidases) to break down the FOS molecule.[4][21]
Production of Short-Chain Fatty Acids (SCFAs)
The anaerobic fermentation of FOS DP11 by colonic bacteria yields beneficial metabolites, primarily short-chain fatty acids (SCFAs).[6]
-
Acetate, Propionate, and Butyrate: These are the three major SCFAs produced.
-
Lowering Colonic pH: The production of these acids lowers the pH of the colon, creating an environment that is less favorable for the growth of pathogenic bacteria.[6]
-
Systemic Health Effects: Butyrate is the preferred energy source for colonocytes (the cells lining the colon). Acetate and propionate are absorbed into the bloodstream and can influence systemic processes, including lipid metabolism and glucose homeostasis.[21]
Signaling Pathway from Ingestion to Health Benefit
Caption: Mechanism of action for FOS DP11 as a prebiotic.
Conclusion
Fructo-oligosaccharide DP11 represents a precisely defined functional ingredient with significant potential in drug development and advanced nutraceuticals. Its long-chain structure dictates a unique profile of slower, more sustained fermentation throughout the colon, distinguishing it from common short-chain FOS mixtures. The successful application of FOS DP11 in a research or commercial setting is contingent upon a mastery of its synthesis, the implementation of rigorous purification protocols to achieve high purity, and the use of validated analytical methods for its characterization. By understanding the causal links between its molecular structure and its biological mechanism of action, researchers can fully leverage the targeted prebiotic effects of this valuable oligosaccharide.
References
- MedchemExpress.com. Fructo-oligosaccharide DP11/GF10.
- Anwar, F., et al. Functional and nutraceutical properties of fructo-oligosaccharides derivatives: a review. Journal of Food Science and Technology.
- UKEssays. Chemical Structure Of Fructooligosaccharides.
- HUNAN CHEM. Food Additive Fructo Oligosaccharide.
- Kaur, A., et al. Physicochemical properties and sensory evaluation of fructoligosaccharide enriched cookies. Journal of Food Science and Technology.
- PubChem. Fructo-oligosaccharide DP11/GF10.
- MySkinRecipes. Fructo-oligosaccharide DP11 / GF10.
- Martins, G.N., et al. Technological Aspects of the Production of Fructo and Galacto-Oligosaccharides. Enzymatic Synthesis and Hydrolysis. Frontiers in Nutrition.
- Bali, V., et al. Biological Activities of Fructooligosaccharides Produced by Aspergillus aculeatus in Mice Fed a High-fat Diet and Caco-2 Cell. Journal of Food and Nutrition Research.
- Valdez-Calderón, A., et al. VALIDATION OF AN ANALYTICAL METHOD FOR THE QUANTIFICATION OF 1-KESTOSE, GLUCOSE AND SUCROSE IN THE REACTION PRODUCTS OF A FRUCTOSYLTRANSFERASE. Journal of Microbiology, Biotechnology and Food Sciences.
- Miljković, M., et al. ENZYMATIC SYNTHESIS OF FRUCTO-OLIGOSACCHARIDES USING PECTINEX® ULTRA SP-L: A STUDY OF EXPERIMENTAL CONDITIONS. Chemical Industry & Chemical Engineering Quarterly.
- Li, J., et al. HPLC Determination of Fructo-Oligosaccharides in Dairy Products. IOP Conference Series: Earth and Environmental Science.
- Nguyen, T.H., et al. A review of current analytical methods for the determination of prebiotics in foods. Vietnam Journal of Science and Technology.
- Nobre, C., et al. Production of High-Content Fructo-Oligosaccharides.
- Falcão, A.N., et al. Evaluation of Microbial-Fructo-Oligosaccharides Metabolism by Human Gut Microbiota Fermentation as Compared to Commercial Inulin-Derived Oligosaccharides. Foods.
- Kaur, A., et al. Physicochemical properties and sensory evaluation of fructoligosaccharide enriched cookies. PubMed.
- da Silva, R.O., et al. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method.
- ResearchG
- ResearchGate.
- Grizard, D., & Barthomeuf, C. [Synthesis of novel fructo-oligosaccharides (FOS)
- Carlson, J.L., et al.
- dos Santos, T.C., et al. Fructooligosaccharides: A Comprehensive Review on Their Microbial Source, Functional Benefits, Production Technology, and Market Prospects. Foods.
- Grizard, D., & Barthomeuf, C. [Synthesis of novel fructo-oligosaccharides (FOS) by enzymatic reaction]. Comptes Rendus des Séances de la Société de Biologie et de ses Filiales.
- ResearchGate. A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples.
- Rossi, M., et al. Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures. Applied and Environmental Microbiology.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. (Open Access) [Synthesis of novel fructo-oligosaccharides (FOS) by enzymatic reaction]. (1998) | D Grizard | 4 Citations [scispace.com]
- 3. ukessays.com [ukessays.com]
- 4. Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of Microbial-Fructo-Oligosaccharides Metabolism by Human Gut Microbiota Fermentation as Compared to Commercial Inulin-Derived Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fructo-oligosaccharide DP11/GF10 | C66H112O56 | CID 75059495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hunan-chem.com [hunan-chem.com]
- 9. Physicochemical properties and sensory evaluation of fructoligosaccharide enriched cookies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Technological Aspects of the Production of Fructo and Galacto-Oligosaccharides. Enzymatic Synthesis and Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Determination of Fructo-Oligosaccharides in Dairy Products, International Journal of Food Engineering and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 16. office2.jmbfs.org [office2.jmbfs.org]
- 17. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 19. researchgate.net [researchgate.net]
- 20. Fructooligosaccharides exhibit more rapid fermentation than long-chain inulin in an in vitro fermentation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.sciepub.com [pubs.sciepub.com]
